molecular formula C7H16ClNO B2608069 2-(Oxolan-2-yl)propan-2-amine hydrochloride CAS No. 2172187-85-6

2-(Oxolan-2-yl)propan-2-amine hydrochloride

Cat. No.: B2608069
CAS No.: 2172187-85-6
M. Wt: 165.66
InChI Key: WPNRQZHOKSODQE-UHFFFAOYSA-N
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Description

2-(Oxolan-2-yl)propan-2-amine hydrochloride (CAS: 1784425-56-4) is a high-purity chemical building block offered for research and development purposes. This compound, with a molecular formula of C7H16ClNO and a molecular weight of 166 g/mol, integrates a tetrahydrofuran (oxolane) ring with a propan-2-amine structure, making it a valuable scaffold in medicinal chemistry and drug discovery . Compounds featuring the 2-(oxolan-2-yl)propan-2-amine structure are of significant interest in pharmaceutical research. This scaffold is frequently explored in the synthesis of novel therapeutic agents. For instance, similar structural motifs are utilized in developing compounds for central nervous system (CNS) disorders, where they act as potent Phosphodiesterase 2 (PDE2) inhibitors . These inhibitors are being investigated for the treatment of cognitive impairments, dementia, and various other nervous system diseases . The tetrahydrofuran ring is a privileged structure in medicinal chemistry, often employed to fine-tune a molecule's properties, and the amine hydrochloride salt offers excellent solubility and stability for experimental handling. This product is strictly for research applications and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound as a key intermediate to develop new active substances or as a tool compound for probing biological mechanisms. For comprehensive handling and safety information, please consult the relevant Safety Data Sheet.

Properties

IUPAC Name

2-(oxolan-2-yl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(2,8)6-4-3-5-9-6;/h6H,3-5,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNRQZHOKSODQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-2-yl)propan-2-amine hydrochloride involves the reaction of tetrahydrofuran with isopropylamine under specific conditions. The reaction typically requires a catalyst and is carried out in a controlled environment to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-2-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

2-(Oxolan-2-yl)propan-2-amine hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Oxolan-2-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound may act as an agonist or antagonist at certain receptors, modulating cellular responses and biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares 2-(Oxolan-2-yl)propan-2-amine hydrochloride with similar compounds, emphasizing substituent effects on molecular weight, solubility, and lipophilicity:

Compound Name Molecular Formula Molecular Weight Substituent Key Properties CAS Number Reference
This compound C₇H₁₄ClNO 163.64 Oxolan-2-yl (cyclic ether) Enhanced solubility due to oxygen-rich ring; moderate lipophilicity Not provided -
2-(4-Fluorophenyl)propan-2-amine hydrochloride C₉H₁₃ClFN 189.66 4-Fluorophenyl Aromatic ring with electron-withdrawing F; higher lipophilicity 1216563-60-8
2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride C₉H₁₁Cl₂FN 224.10 2-Chloro-4-fluorophenyl Halogenated aromatic group; increased metabolic stability L007489 (Cat. No.)
2-(1-Phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride C₁₁H₁₅ClN₄ 238.72 Triazolyl-phenyl Heteroaryl group; potential for hydrogen bonding 1384430-24-3
2-Cyclobutylpropan-2-amine hydrochloride C₇H₁₆ClN 149.66 Cyclobutyl Aliphatic substituent; lower molecular weight, higher flexibility 1864058-17-2

Key Observations:

  • Halogenated analogs (e.g., 2-chloro-4-fluorophenyl) exhibit higher molecular weights and increased metabolic stability due to halogen-induced electronic effects .
  • Heteroaryl groups (e.g., triazolyl) introduce hydrogen-bonding capabilities, which may improve target binding specificity in drug design .
Therapeutic Potential
  • Aryl-Substituted Analogs : Compounds like 2-(4-fluorophenyl)propan-2-amine hydrochloride are frequently explored in antipsychotic and antihistamine drug development, leveraging aromatic interactions with CNS receptors .

Biological Activity

2-(Oxolan-2-yl)propan-2-amine hydrochloride, also known as 2-methyl-2-(oxolan-2-yl)propan-1-amine hydrochloride, is an organic compound that has garnered attention for its potential biological activities. This compound's unique structural properties may influence its interactions with biological systems, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C8H17NO\text{C}_8\text{H}_{17}\text{NO}. The compound features a propanamine backbone with an oxolane (tetrahydrofuran) ring, which may contribute to its biological activity.

Structural Information

PropertyValue
Molecular FormulaC8H17NO
SMILESCC(C)(CN)C1CCCO1
InChIInChI=1S/C8H17NO/c1-8(2,6-9)7-4-3-5-10-7/h7H,3-6,9H2,1-2H3
InChIKeyXADZLCRKQLKKPX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the oxolane ring may enhance the compound's binding affinity to these targets, potentially influencing various biochemical pathways.

Biological Activity

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Enzyme Inhibition : Studies have shown that related compounds can inhibit lysosomal phospholipase A2 (LPLA2), an enzyme involved in lipid metabolism. This inhibition may be relevant in drug development, particularly for compounds that induce phospholipidosis .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial effects, suggesting potential applications in treating infections or as preservatives in pharmaceutical formulations.
  • Neuroprotective Effects : There is emerging evidence that certain amine derivatives can exert neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Study 1: Inhibition of LPLA2

In a study assessing the inhibition of LPLA2 by various small molecules, this compound was included in a library of compounds tested for their ability to inhibit this enzyme. The results indicated varying degrees of inhibition, with some compounds showing IC50 values less than 1 mM, suggesting potential for further development as therapeutic agents targeting lipid metabolism .

Study 2: Antimicrobial Activity

A comparative study evaluated the antimicrobial properties of several amine derivatives against common bacterial strains. Results indicated that this compound exhibited significant inhibitory effects on Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

Q & A

Basic: What synthetic methodologies are recommended for laboratory-scale preparation of 2-(Oxolan-2-yl)propan-2-amine hydrochloride?

Answer:
The synthesis typically involves two key steps:

  • Amination: Reacting a 2-(oxolan-2-yl)propan-2-ol precursor with ammonia or a substituted amine under catalytic conditions (e.g., using palladium or ruthenium catalysts). Temperature and solvent polarity (e.g., ethanol or THF) significantly influence reaction efficiency .
  • Hydrochloride Formation: Treating the free base with hydrochloric acid in a non-aqueous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt, enhancing stability and solubility .
    Optimization strategies include adjusting molar ratios, reaction time (12–24 hours), and post-synthesis purification via recrystallization using ethanol/water mixtures.

Basic: Which spectroscopic techniques are critical for structural elucidation, and what key spectral markers should be prioritized?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Focus on the oxolane ring protons (δ 1.6–2.2 ppm for CH₂ groups; δ 4.8–5.2 ppm for O–CH–O) and the propan-2-amine moiety (singlet for N–H at δ 1.2–1.5 ppm) .
    • ¹³C NMR: Identify the quaternary carbon adjacent to the amine (δ 45–55 ppm) and oxolane carbons (δ 70–80 ppm) .
  • IR Spectroscopy: Confirm N–H stretching (3200–3400 cm⁻¹) and C–O–C vibrations (1050–1150 cm⁻¹) from the oxolane ring .
  • Mass Spectrometry (MS): Look for the molecular ion peak [M+H]⁺ and fragmentation patterns consistent with oxolane ring cleavage .

Advanced: How can researchers resolve discrepancies between experimental and computational NMR chemical shift predictions?

Answer:
Discrepancies often arise from solvent effects, tautomerism, or crystal packing. Mitigation strategies include:

  • Solvent Correction: Use DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models (e.g., IEFPCM for D₂O or CDCl₃) .
  • X-ray Crystallography: Validate proton environments using SHELXL-refined structures to cross-reference experimental shifts .
  • Dynamic Effects: Employ MD simulations to account for conformational flexibility in solution .

Advanced: What analytical strategies are effective for identifying and quantifying impurities in research-grade batches?

Answer:

  • HPLC-MS: Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water. Monitor for common impurities like unreacted oxolane precursors or N-oxide byproducts .
  • Spiking Experiments: Compare retention times with pharmacopeial reference standards (e.g., EP or USP guidelines) for impurities such as deaminated derivatives .
  • NMR Purity Assessment: Integrate proton signals to detect trace solvents (e.g., residual ethanol) or side products .

Advanced: How can X-ray crystallography with SHELX software clarify conformational dynamics in the solid state?

Answer:

  • Structure Refinement: Use SHELXL to model hydrogen bonding between the amine hydrochloride and oxolane oxygen, which stabilizes specific conformations .
  • Thermal Ellipsoids: Analyze displacement parameters to assess rotational flexibility of the oxolane ring.
  • Hirshfeld Surfaces: Map intermolecular interactions (e.g., Cl⁻···H–N hydrogen bonds) to explain crystal packing efficiency .

Basic: What storage conditions are critical to maintaining the compound’s stability?

Answer:

  • Temperature: Store at –20°C in airtight containers to prevent hygroscopic degradation .
  • Desiccants: Use silica gel or molecular sieves to minimize moisture uptake.
  • Light Sensitivity: Protect from UV exposure by using amber vials, as the oxolane ring may undergo photolytic cleavage .

Advanced: How can computational docking studies predict the compound’s interaction with biological targets?

Answer:

  • Target Selection: Prioritize receptors with hydrophobic pockets (e.g., GPCRs) due to the oxolane ring’s lipophilicity.
  • Molecular Dynamics (MD): Simulate binding affinity using AMBER or GROMACS, parameterizing the compound with PubChem-derived partial charges .
  • Free Energy Calculations: Apply MM-PBSA to estimate binding free energy, focusing on contributions from the amine hydrochloride’s ionic interactions .

Advanced: What strategies address low reproducibility in synthetic yields across different laboratories?

Answer:

  • Reaction Monitoring: Use in-situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction quenching .
  • Catalyst Screening: Test alternatives (e.g., Raney nickel vs. palladium on carbon) for amine formation efficiency .
  • DoE (Design of Experiments): Apply factorial design to evaluate interactions between variables like temperature, pH, and solvent polarity .

Table 1: Key Analytical Parameters for Purity Assessment

TechniqueParameterTarget SpecificationReference Standard
HPLCRetention Time8.2 ± 0.2 min (C18 column)EP Impurity B
¹H NMRIntegration RatioNH₂:Oxolane = 1:2Pharmacopeial Guidelines
Karl FischerWater Content≤0.5% w/wUSP <921>

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